N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
A study by Desai, Rajpara, and Joshi (2013) explored the synthesis of a series of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, demonstrating significant in vitro antibacterial and antifungal activities. This research highlights the compound's potential as a base for developing new antimicrobial agents, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural Studies and Physicochemical Properties
Another study focused on the structural analysis and physicochemical properties of co-crystals involving nitrofurantoin, a compound structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide. The study aimed to enhance the photostability and clinically relevant properties of nitrofurantoin through co-crystallization, suggesting the potential of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide in similar applications (Vangala, Chow, & Tan, 2012).
Bioactivation and DNA Interstrand Crosslinking
Research by Knox, Friedlos, Marchbank, and Roberts (1991) discussed the bioactivation of CB 1954, a compound related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, and its ability to form DNA-DNA interstrand crosslinks. This property underlines the compound's potential use in targeted cancer therapy, providing insights into the mechanisms that could be exploited for therapeutic interventions (Knox, Friedlos, Marchbank, & Roberts, 1991).
Synthesis and Evaluation as Anticonvulsants
Bourhim, Kanyonyo, Lambert, Poupaert, Stables, and Vamecq (1997) explored the development of retrobenzamides, including structures akin to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, assessing their potential as anticonvulsants. This study underscores the compound's relevance in designing new drugs for neurological disorders (Bourhim et al., 1997).
Antimicrobial Activity of Novel Derivatives
Research by Yadlapalli, Chourasia, Jogi, Podile, and Perali (2013) on synthesizing novel phenylbenzamide derivatives, including those related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, revealed significant antimicrobial activity. This highlights the compound's potential as a scaffold for creating effective antibacterial and antifungal agents (Yadlapalli et al., 2013).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKSFVQKUUWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.